N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride
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Overview
Description
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It features a piperidine ring substituted with a pyridazine moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Pyridazine Moiety: The pyridazine ring can be introduced via cyclization reactions involving appropriate precursors.
Methylation: The methyl group is introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride involves interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities and exhibit diverse biological activities.
Piperidine Derivatives: Piperidine-based compounds are widely used in medicinal chemistry and exhibit various pharmacological properties.
Uniqueness
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a piperidine moiety and a methyl group makes it a valuable scaffold for drug discovery and development .
Properties
CAS No. |
2763776-56-1 |
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Molecular Formula |
C10H18Cl2N4 |
Molecular Weight |
265.2 |
Purity |
95 |
Origin of Product |
United States |
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